molecular formula C27H26N2O5S B2870861 ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate CAS No. 863004-58-4

ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate

Cat. No.: B2870861
CAS No.: 863004-58-4
M. Wt: 490.57
InChI Key: KVJZRVNFKIEECF-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazepine core, which is known for its biological activity, and a methoxyphenyl group that can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This intermediate is then acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the benzothiazepine ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate involves its interaction with molecular targets in biological systems. The benzothiazepine core can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Shares the methoxyphenyl group but differs in the core structure.

    Ethyl 4-cyanoacetamido benzoate: Contains a similar benzoate moiety but has different functional groups.

Uniqueness

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is unique due to its combination of a benzothiazepine core and a methoxyphenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-34-27(32)19-8-12-20(13-9-19)28-25(30)17-29-22-6-4-5-7-23(22)35-24(16-26(29)31)18-10-14-21(33-2)15-11-18/h4-15,24H,3,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZRVNFKIEECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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